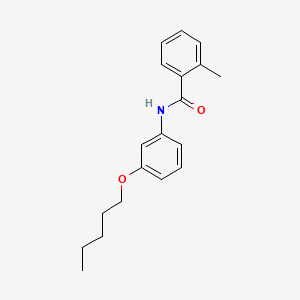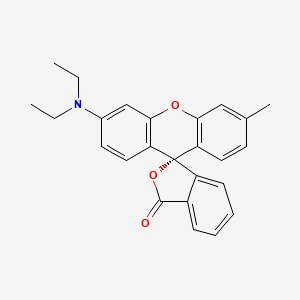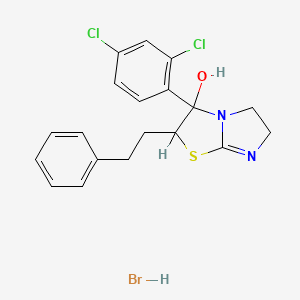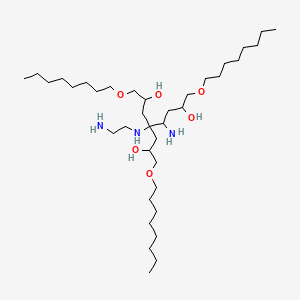
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is a complex organic compound with a multifaceted structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It features a combination of amino and hydroxy groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative typically involves the reaction of N-(2-aminoethyl)ethylenediamine with tris(2-hydroxy-3-(octyloxy)propyl) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of ethers or esters .
Scientific Research Applications
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The amino and hydroxy groups facilitate binding to various targets, enabling the compound to participate in a range of biochemical and chemical processes . The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the hydroxy and octyloxy groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound with different substituents on the ethylenediamine backbone.
Uniqueness
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is unique due to its combination of amino and hydroxy groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions and biological molecules .
Properties
CAS No. |
53584-21-7 |
|---|---|
Molecular Formula |
C37H79N3O6 |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
5-amino-4-(2-aminoethylamino)-4-(2-hydroxy-3-octoxypropyl)-1,8-dioctoxyoctane-2,7-diol |
InChI |
InChI=1S/C37H79N3O6/c1-4-7-10-13-16-19-24-44-30-33(41)27-36(39)37(40-23-22-38,28-34(42)31-45-25-20-17-14-11-8-5-2)29-35(43)32-46-26-21-18-15-12-9-6-3/h33-36,40-43H,4-32,38-39H2,1-3H3 |
InChI Key |
WHPOWLLMFPJHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CC(C(CC(COCCCCCCCC)O)(CC(COCCCCCCCC)O)NCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


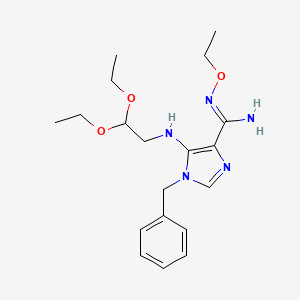
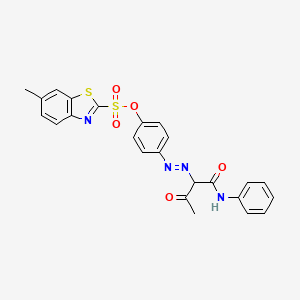
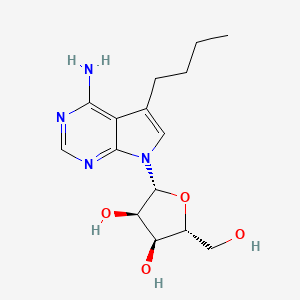
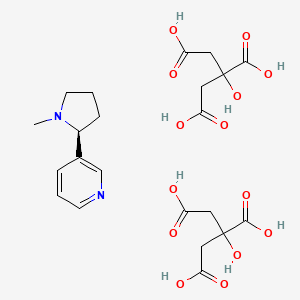
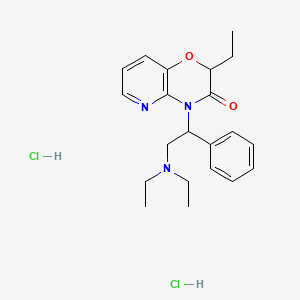
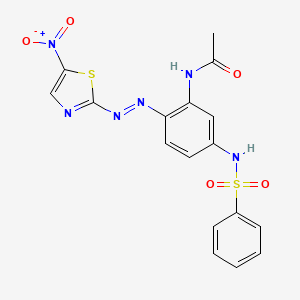
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)


